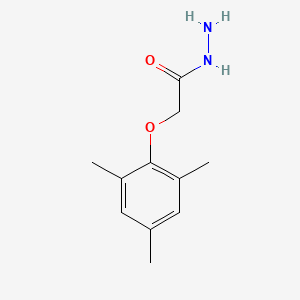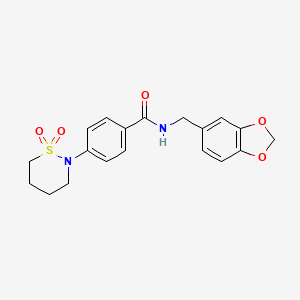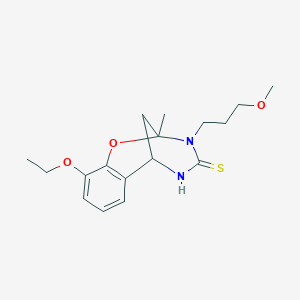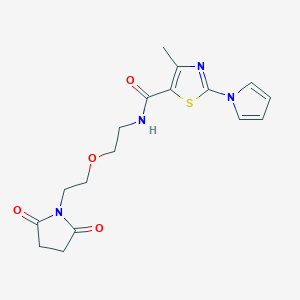
2-(Mesityloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Mesityloxy)acetohydrazide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.261. It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The synthesis involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a central structure containing a β-lactam ring . The β-lactam structure is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Benzimidazole Derivatives
2-(Mesityloxy)acetohydrazide was used to synthesize various derivatives, which were characterized by IR, NMR, and elemental analysis. These derivatives showed potential as anticonvulsants in both MES and scPTZ screens (Shaharyar et al., 2016).
Nonlinear Optical Properties of Hydrazones
Hydrazones derived from this compound demonstrated significant third-order nonlinear optical properties, indicating their potential in optical device applications like optical limiters and switches (Naseema et al., 2010).
Quantum Mechanical Study
A detailed quantum mechanical study of a similar compound, 2-Cyano-N’-(cyclo-hexylidene) acetohydrazide, was conducted using DFT/B3LYP method and 6-311G(d, p) basis set, providing insights into its electronic properties (Singh et al., 2019).
X-Ray Characterization of Novel Derivatives
Novel derivatives of this compound were synthesized and characterized by X-ray crystallographic investigations, adding to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).
Applications in Corrosion Inhibition and Biological Properties
Corrosion Inhibition of Mild Steel
Acetohydrazide derivatives, including this compound, demonstrated significant corrosion inhibition properties for mild steel in acidic medium, attributed to the adsorption of inhibitor molecules on the steel surface (Yadav et al., 2015).
Biological Properties of Metal Complexes
Metal complexes based on acetohydrazide derivatives, including this compound, were investigated for their in vitro antibacterial and antifungal activity, indicating potential pharmaceutical applications (Zülfikaroğlu et al., 2020).
Antimicrobial Evaluation
Novel imines and thiazolidinones derived from this compound were synthesized and demonstrated antibacterial and antifungal activities (Fuloria et al., 2009).
Anti-Tubercular Agents
Zinc complexes of hydrazone derivatives bearing 3,4-dihydroquinolin-2(1H)-one nucleus, derived from this compound, showed promising anti-tubercular activity (Mandewale et al., 2016).
Propriétés
IUPAC Name |
2-(2,4,6-trimethylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-4-8(2)11(9(3)5-7)15-6-10(14)13-12/h4-5H,6,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFYKOFWVEIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)



![3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2805480.png)



![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2805486.png)
![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)